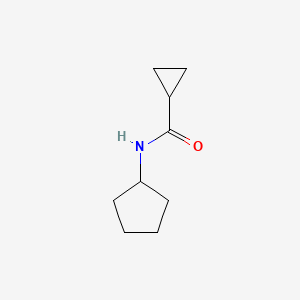

![molecular formula C22H24N2O3S B2387093 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide CAS No. 329907-07-5](/img/structure/B2387093.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual phenyl, quinoline, and acetamide components, followed by their combination. The specifics of the synthesis would depend on the exact reactions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple aromatic rings and functional groups. The presence of the quinoline and phenyl groups would likely result in a planar structure, while the acetamide group could introduce some steric hindrance .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinoline and phenyl groups, which are electron-rich and could participate in electrophilic substitution reactions. The acetamide group could also be involved in nucleophilic substitution reactions .Applications De Recherche Scientifique

1. Antiviral and Neuroprotective Effects

A study by Ghosh et al. (2008) highlighted the therapeutic potential of a novel anilidoquinoline derivative, demonstrating significant antiviral and antiapoptotic effects in vitro, particularly against Japanese encephalitis. This compound showed a notable decrease in viral load and increased survival in infected mice, suggesting potential utility in treating viral encephalitis diseases Ghosh et al., 2008.

2. Antimicrobial Applications

Research on quinazolines and oxadiazole derivatives has shown promising antimicrobial activities. Desai et al. (2007) synthesized new quinazolines with potential as antimicrobial agents, indicating their broad-spectrum efficacy against various bacterial and fungal strains. Similarly, Siddiqui et al. (2014) explored the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, finding them to be potent anti-bacterial agents with moderate α-chymotrypsin inhibitory activity Desai et al., 2007; Siddiqui et al., 2014.

3. Synthetic and Structural Investigations

Niederstein and Peter (1989) conducted a study on the synthesis and structural behavior of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide derivatives, shedding light on their chemical reactivity and potential applications in the development of novel compounds with specific biological activities Niederstein & Peter, 1989.

4. Catalyst Development and Organic Synthesis

Khaligh (2014) described the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as an efficient, halogen-free catalyst for the synthesis of polyhydroquinoline derivatives, demonstrating the importance of novel catalysts in facilitating organic synthesis and the development of new therapeutic agents Khaligh, 2014.

Safety And Hazards

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-15-12-22(24-18-7-5-4-6-17(15)18)28-14-21(25)23-11-10-16-8-9-19(26-2)20(13-16)27-3/h4-9,12-13H,10-11,14H2,1-3H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWIENKOQHPUFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

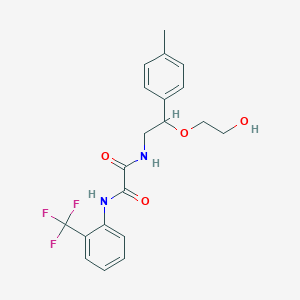

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2387014.png)

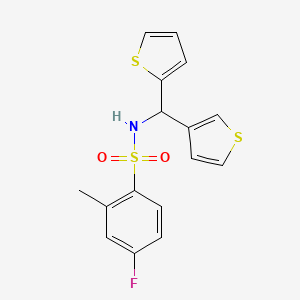

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2387015.png)

![7-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2387016.png)

![Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387017.png)

![N-(2,5-dimethoxybenzyl)-3-[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2387019.png)

![N-(3,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2387021.png)

![2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2387025.png)

![2-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2387027.png)

![Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2387028.png)

![(2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2387030.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2387033.png)